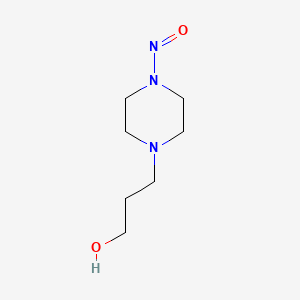
3-Phosphonopentane-1,3,5-tricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phosphonopentane-1,3,5-tricarboxylic acid is an organic compound with the molecular formula C8H13O9P. It is a phosphonic acid derivative that contains three carboxylic acid groups and one phosphonic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phosphonopentane-1,3,5-tricarboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3,5-pentanetricarboxylic acid with a phosphonating agent such as phosphorus trichloride (PCl3) or phosphorus oxychloride (POCl3) in the presence of a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The choice of solvents, reaction conditions, and purification methods can vary depending on the specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Phosphonopentane-1,3,5-tricarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphonic acid compounds.
Substitution: The carboxylic acid groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted carboxylic acid compounds .
Scientific Research Applications
3-Phosphonopentane-1,3,5-tricarboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Phosphonopentane-1,3,5-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Pentanetricarboxylic acid: A similar compound with three carboxylic acid groups but lacking the phosphonic acid group.
2-Phosphonobutane-1,2,4-tricarboxylic acid: Another phosphonic acid derivative with a different carbon chain structure.
Uniqueness
3-Phosphonopentane-1,3,5-tricarboxylic acid is unique due to its specific combination of carboxylic acid and phosphonic acid groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry .
Properties
CAS No. |
4379-09-3 |
|---|---|
Molecular Formula |
C8H13O9P |
Molecular Weight |
284.16 g/mol |
IUPAC Name |
3-phosphonopentane-1,3,5-tricarboxylic acid |
InChI |
InChI=1S/C8H13O9P/c9-5(10)1-3-8(7(13)14,18(15,16)17)4-2-6(11)12/h1-4H2,(H,9,10)(H,11,12)(H,13,14)(H2,15,16,17) |
InChI Key |
RZTGKNWFRVUWMJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(CCC(=O)O)(C(=O)O)P(=O)(O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13819764.png)


![Hexahydro-2H,7H-pyrano[2,3-b]pyran](/img/structure/B13819777.png)

![(2E)-6-acetyl-2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-(2-methoxynaphthalen-1-yl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B13819789.png)








